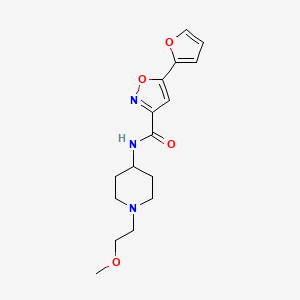

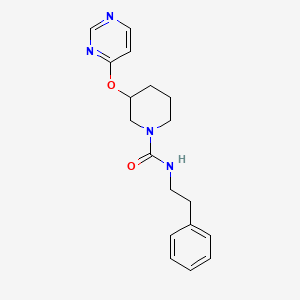

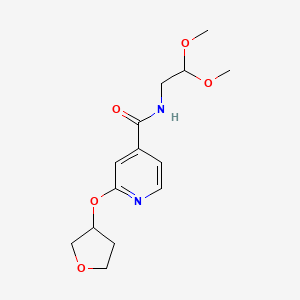

![molecular formula C14H23NO B2742694 2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol CAS No. 790206-40-5](/img/structure/B2742694.png)

2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C14H23NO . It is a research-use-only compound .

Molecular Structure Analysis

The molecular structure of “2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol” consists of a central ethan-1-ol group, with an amino group that is attached to a phenyl ring substituted with two propan-2-yl groups . The exact spatial arrangement of these groups could be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique

Endosomolytic Polymers

Poly(amido-amine)s (PAAs) synthesized through hydrogen-transfer polyaddition, involving compounds like 1,2-bis(N-methylamino)ethane, have been studied for their potential as endosomolytic polymers. These polymers exhibit pH-dependent haemolysis, which could be crucial for developing drug delivery systems that require endosomal escape for effective delivery of therapeutic agents into cells (Ferruti et al., 2000).

Metal Complex Synthesis

The synthesis and characterization of metal complexes with polydentate ligands, including 2-aminoethan-1-ol derivatives, have been explored for their spectroscopic and thermal properties. These complexes, involving Pt(II) and derived ligands, show potential applications in catalysis and materials science due to their specific geometries and magnetic properties (Baran et al., 2012).

Corrosion Inhibition

Quantum chemical and molecular dynamics simulation studies have assessed the inhibition performances of certain thiazole and thiadiazole derivatives, including 2-aminoethan-1-ol related structures, against corrosion of iron. These studies help predict the effectiveness of these compounds as corrosion inhibitors, potentially valuable in protecting industrial materials (Kaya et al., 2016).

Schiff Base-Azo Ligand Complexation

Research into Schiff base-azo ligands, synthesized from 2-aminoethan-1-ol derivatives, and their complexation with metal ions highlights their potential in developing new materials with specific optical, electronic, or catalytic properties. These complexes have been studied for their structural, magnetic, and biological activities, showing versatility across different scientific applications (Al‐Hamdani & Shaker, 2011).

Catalysis and Organic Synthesis

The activation and rearrangement of certain alcohols by metal complexes, including those involving 2-aminoethan-1-ol derivatives, have been explored for their applications in catalysis and organic synthesis. These processes can lead to the formation of new compounds with potential industrial and pharmaceutical applications (Puerta et al., 2008).

Propriétés

IUPAC Name |

2-[2,6-di(propan-2-yl)anilino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-10(2)12-6-5-7-13(11(3)4)14(12)15-8-9-16/h5-7,10-11,15-16H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAZPYIDZHFJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)

![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)